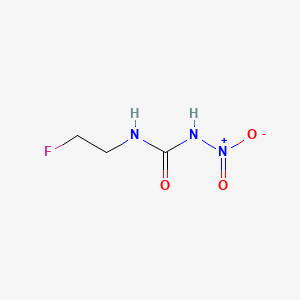
Urea, 1-(2-fluoroethyl)-3-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1-(2-fluoroethyl)-3-nitro- is an organic compound with the molecular formula C3H6FN3O3 This compound is a derivative of urea, where one of the hydrogen atoms is replaced by a 2-fluoroethyl group and another by a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(2-fluoroethyl)-3-nitro- typically involves the reaction of 2-fluoroethylamine with nitrourea under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to prevent decomposition of the reactants. The reaction mixture is then stirred for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of Urea, 1-(2-fluoroethyl)-3-nitro- may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
Urea, 1-(2-fluoroethyl)-3-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles such as sodium thiolate (NaSMe) or primary amines (RNH2) are commonly used.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Urea, 1-(2-fluoroethyl)-3-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Urea, 1-(2-fluoroethyl)-3-nitro- involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The nitro group can participate in redox reactions, affecting cellular oxidative stress and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Urea, 1-(2-fluoroethyl)-3-phenyl-: Similar structure but with a phenyl group instead of a nitro group.
Urea, 1,3-bis(2-fluoroethyl)-: Contains two fluoroethyl groups instead of one.
Urea, (2-fluoroethyl)-: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness
Urea, 1-(2-fluoroethyl)-3-nitro- is unique due to the presence of both the fluoroethyl and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in various fields of research, making it a valuable compound for scientific investigations.
Propiedades
Número CAS |
33021-92-0 |
|---|---|
Fórmula molecular |
C3H6FN3O3 |
Peso molecular |
151.10 g/mol |
Nombre IUPAC |
1-(2-fluoroethyl)-3-nitrourea |
InChI |
InChI=1S/C3H6FN3O3/c4-1-2-5-3(8)6-7(9)10/h1-2H2,(H2,5,6,8) |
Clave InChI |
XAOCRUPQPXSJEN-UHFFFAOYSA-N |
SMILES canónico |
C(CF)NC(=O)N[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


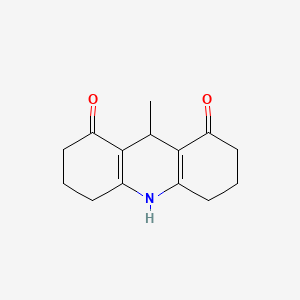
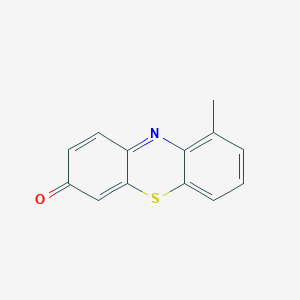

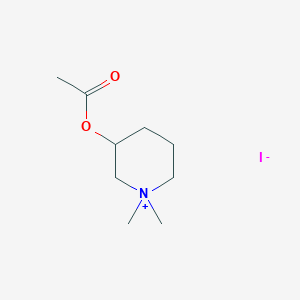

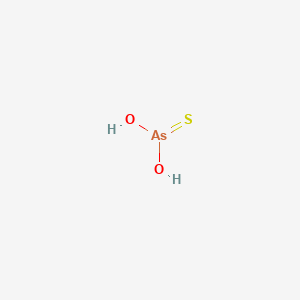
![3-Oxo-4-[2-(pyridin-3-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14673944.png)
![3-[(3,8-Dibromophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14673951.png)
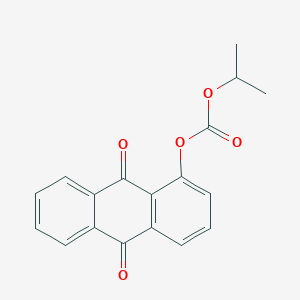

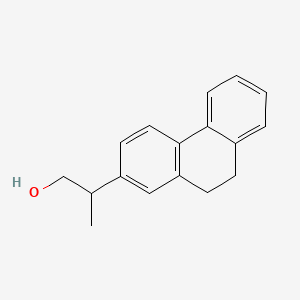
![2-[5-(2-Pyridyl)-2-thienyl]pyridine](/img/structure/B14673978.png)

![3'-O-Acetyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine](/img/structure/B14673997.png)
